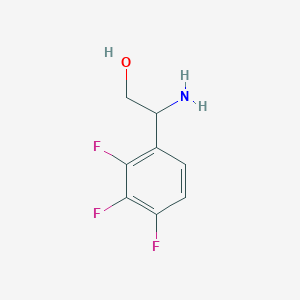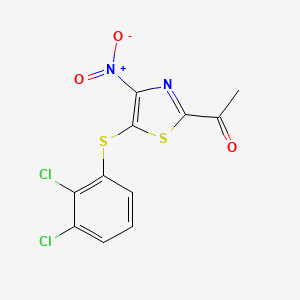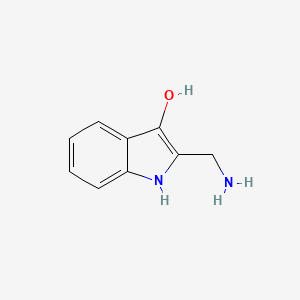
3H-Pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring with a nitrile group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrole-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of acyl (bromo)acetylenes with pyrrole rings in the presence of solid alumina at room temperature . Another approach involves the addition of propargylamine to acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
化学反应分析
Types of Reactions: 3H-Pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrole-2-amine derivatives.
科学研究应用
3H-Pyrrole-2-carbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3H-Pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit specific enzymes, such as lysine-specific demethylase 1, which is overexpressed in certain cancers . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and pathways.
相似化合物的比较
3H-Pyrrolo[2,3-c]quinoline: This compound shares a similar pyrrole-based structure and exhibits comparable biological activities.
Pyrrolo[2,3-c]isoquinoline: Another related compound with a fused pyrrole ring system, known for its applications in medicinal chemistry.
Pyrrolopyrazine: This compound contains both pyrrole and pyrazine rings and is noted for its diverse biological activities.
Uniqueness: 3H-Pyrrole-2-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.
属性
分子式 |
C5H4N2 |
|---|---|
分子量 |
92.10 g/mol |
IUPAC 名称 |
3H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1,3H,2H2 |
InChI 键 |
FXLDJXAXQYYCNQ-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



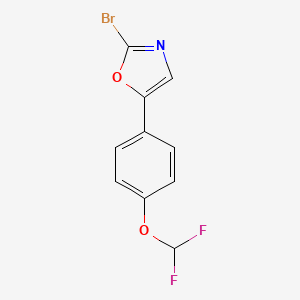

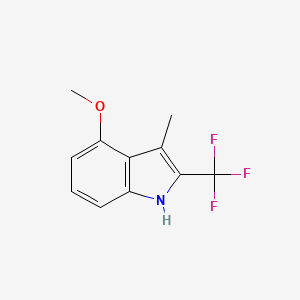
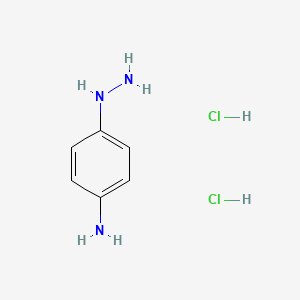

![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
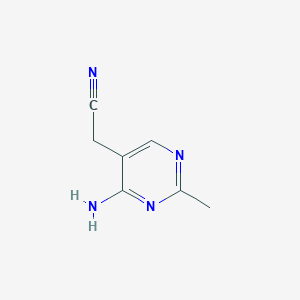

![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
